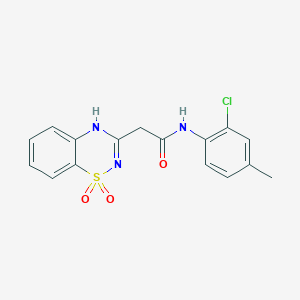

N-(2-chloro-4-methylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

N-(2-chloro-4-methylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide is a synthetic acetamide derivative featuring a benzothiadiazine dioxo core linked to a substituted phenyl group. The compound’s structure includes a 2-chloro-4-methylphenyl moiety attached via an acetamide bridge to the 3-position of the 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazine ring. This design combines electron-withdrawing (chloro) and lipophilic (methyl) substituents, which may enhance target binding and metabolic stability.

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-10-6-7-12(11(17)8-10)19-16(21)9-15-18-13-4-2-3-5-14(13)24(22,23)20-15/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLONMOWFBGNNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as SEP-363856 , primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) and 5-Hydroxytryptamine Type 1A (5-HT1A) . These receptors play a crucial role in the regulation of neurotransmitter systems, including dopamine and serotonin, which are implicated in many psychiatric disorders.

Mode of Action

Instead, it exerts its actions on the TAAR1 and 5-HT1A receptors. The compound acts as an agonist at these receptors, meaning it binds to these receptors and activates them.

Biochemical Pathways

The activation of TAAR1 and 5-HT1A receptors by SEP-363856 can influence several biochemical pathways. This modulation can have downstream effects on neuronal signaling and synaptic plasticity, which are critical for cognitive and emotional processing.

Result of Action

The activation of TAAR1 and 5-HT1A receptors by SEP-363856 can lead to changes in neurotransmitter release and neuronal signaling. This can result in therapeutic effects in conditions like schizophrenia, where these neurotransmitter systems are often dysregulated. For instance, an initial clinical study has shown this drug may be effective against both positive and negative symptoms of schizophrenia.

Action Environment

The action, efficacy, and stability of SEP-363856 can be influenced by various environmental factors These can include the physiological environment, such as the pH and enzymatic activity in the body, as well as external factors like diet and concurrent medications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

*Calculated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.